molecular formula C10H13Cl B1357474 1-(1-Chloroethyl)-2,3-dimethylbenzene CAS No. 60907-88-2

1-(1-Chloroethyl)-2,3-dimethylbenzene

Cat. No.: B1357474
CAS No.: 60907-88-2
M. Wt: 168.66 g/mol
InChI Key: QCZFALDMBXRELM-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-2,3-dimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where the benzene ring is substituted with a 1-chloroethyl group and two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloroethyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2,3-dimethylbenzene with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve the chlorination of 2,3-dimethylbenzene followed by the introduction of the ethyl group through Friedel-Crafts alkylation. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted benzene derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 1-(1-Hydroxyethyl)-2,3-dimethylbenzene.

    Oxidation: 1-(1-Chloroethyl)-2,3-dimethylbenzoic acid.

    Reduction: 1-Ethyl-2,3-dimethylbenzene.

Scientific Research Applications

1-(1-Chloroethyl)-2,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-2,3-dimethylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethyl and methyl groups can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

1-(1-Chloroethyl)-2,3-dimethylbenzene can be compared with other similar compounds such as:

    1-(1-Chloroethyl)benzene: Lacks the additional methyl groups, resulting in different reactivity and applications.

    2,3-Dimethylbenzyl chloride: Similar structure but with a benzyl chloride group instead of a 1-chloroethyl group.

    1-(1-Bromoethyl)-2,3-dimethylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1-chloroethyl)-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZFALDMBXRELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598582
Record name 1-(1-Chloroethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60907-88-2
Record name 1-(1-Chloroethyl)-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60907-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Chloroethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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